molecular formula C28H28N4O B3037332 4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether CAS No. 477863-88-0

4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether

Cat. No.: B3037332
CAS No.: 477863-88-0
M. Wt: 436.5 g/mol
InChI Key: DDIHTMPMOGSSHI-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a benzhydryl group, and a pyrimidine moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The intermediate products are then further reacted with various reagents to introduce the benzhydryl and pyrimidine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Common reagents include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium antagonist, inhibiting calcium channels and thereby exerting antihypertensive effects . The compound’s structure allows it to bind to receptors and enzymes, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A well-known antihistamine with a similar benzhydryl group.

    Aripiprazole: An antipsychotic drug that also contains a piperazine ring.

    Quetiapine: Another antipsychotic with a piperazine moiety.

Uniqueness

4-(4-Benzhydrylpiperazino)-2-phenyl-5-pyrimidinyl methyl ether is unique due to its combination of a piperazine ring, benzhydryl group, and pyrimidine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O/c1-33-25-21-29-27(24-15-9-4-10-16-24)30-28(25)32-19-17-31(18-20-32)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,21,26H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIHTMPMOGSSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168212
Record name 4-[4-(Diphenylmethyl)-1-piperazinyl]-5-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477863-88-0
Record name 4-[4-(Diphenylmethyl)-1-piperazinyl]-5-methoxy-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477863-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Diphenylmethyl)-1-piperazinyl]-5-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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